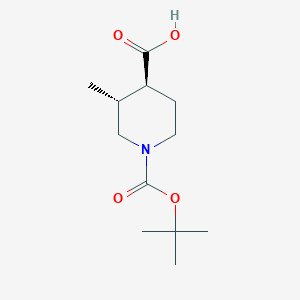

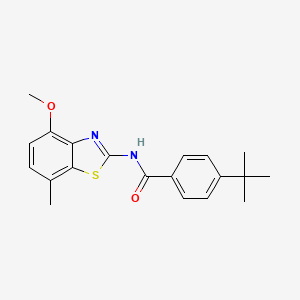

![molecular formula C23H19N3O3 B2824938 N-[3-(2-甲基-4-氧代喹唑啉-3-基)苯基]-2-苯氧基乙酰胺 CAS No. 898455-22-6](/img/structure/B2824938.png)

N-[3-(2-甲基-4-氧代喹唑啉-3-基)苯基]-2-苯氧基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide” is a compound that belongs to the quinazolinone class . Quinazolinones are a group of heterocyclic compounds that have been studied for their various biological activities .

Synthesis Analysis

The synthesis of similar quinazolinone derivatives involves the reaction of appropriate aromatic/heterocyclic aldehydes with 2-hydrazinyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide in ethanol and glacial acetic acid . The reaction mixture is stirred and refluxed for several hours .Molecular Structure Analysis

The structure of similar compounds has been confirmed by the presence of (NH, NH2) stretching vibration at 3120cm -1 and 3180-3315 cm -1 respectively, and decreasing value of vibration of amide carbonyl to 1610 cm -1 . The UV spectrum showed two intense maxima at 346 nm and 261 nm which belong to n → π* and π → π* electronic transitions respectively .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide . After cooling, the reaction mixture is poured into ice water to precipitate the final product .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis . The IR spectrum shows characteristic peaks for NH, Ar–CH, CH3–CH, C=O quinazoline, C=O amide, CH=N, and C–O–C .科学研究应用

Anticonvulsant Activity

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenoxyacetamide: has been investigated for its anticonvulsant effects. Researchers synthesized novel derivatives and evaluated their activity using experimental epilepsy models. Notably, the compound 2-methyl-4-oxo-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-ylcarbamoyl)quinazoline-3(4H)-carbothioamide (SA 24) demonstrated remarkable potency. Its ED50 values were 82.5 μmol/kg (MES) and 510.5 μmol/kg (sc PTZ), surpassing reference antiepileptic drugs like phenytoin and ethosuximide .

Antioxidant Properties

The compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) , which is often formed in the Maillard reaction, contributes to the antioxidant properties of Maillard reaction intermediates. Researchers have synthesized hydroxyl group-protected DDMP derivatives to explore the source of antioxidant activity .

Potential NMDA and Cholecystokinin Antagonists

In another context, 2-methyl-4-oxo-3H-quinazoline-3-alkyl-carboxylic acid derivatives have been characterized as potential NMDA and cholecystokinin antagonists. Lipophilicity studies shed light on their properties .

作用机制

While the exact mechanism of action for this specific compound is not mentioned in the search results, quinazolinone derivatives have been studied for their analgesic, anti-inflammatory, and antimicrobial activities . The mechanism of action of similar compounds is often related to their ability to inhibit both isoforms of the enzyme cyclooxygenase (COX), which catalyzes the conversion of arachidonic acid to prostaglandin H2 .

属性

IUPAC Name |

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c1-16-24-21-13-6-5-12-20(21)23(28)26(16)18-9-7-8-17(14-18)25-22(27)15-29-19-10-3-2-4-11-19/h2-14H,15H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNQSRZXGCPBCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2824859.png)

![methyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate](/img/structure/B2824863.png)

![N-[cyano(oxolan-3-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B2824865.png)

![6-Phenyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2824866.png)

![6-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-3-isopropyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2824869.png)

![1-{[6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2824870.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2824878.png)